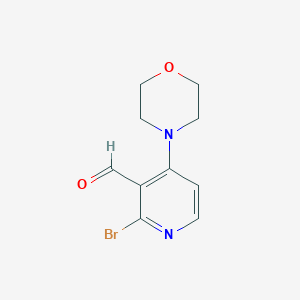

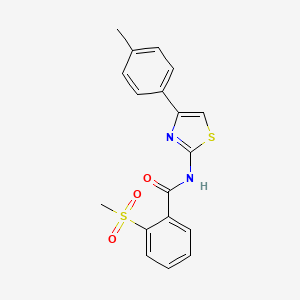

![molecular formula C18H19N5O2 B2840550 N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-23-4](/img/structure/B2840550.png)

N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic organic compound known for its distinctive molecular structure and diverse application potential. It consists of a pyrazolopyrimidine core, a fused heterocyclic structure, making it an interesting subject of study for chemists and pharmacologists. This compound shows promise in various fields due to its unique chemical properties.

Mécanisme D'action

Target of Action

The compound, N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, is a member of the pyrazolo[3,4-d]pyrimidine class of compounds . These compounds have been identified as kinase inhibitors, targeting a range of diseases, including cancer . The primary targets are eukaryotic protein kinases .

Mode of Action

The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of the adenine ring of ATP, allowing these molecules to mimic hinge region binding interactions in kinase active sites . This interaction can inhibit the activity of the kinase, preventing the phosphorylation of downstream targets and disrupting the signaling pathways .

Biochemical Pathways

The inhibition of kinase activity by pyrazolo[3,4-d]pyrimidines affects multiple oncogenic pathways . These pathways are often overactivated in cancer, leading to traits such as self-stimulated proliferation, resistance to programmed cell death, limitless replicative potential, and high levels of invasion .

Result of Action

The result of the compound’s action is the inhibition of kinase activity, which disrupts oncogenic signaling pathways . This can lead to a decrease in cancer cell proliferation and potentially induce programmed cell death .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step procedures:

Formation of the pyrazolopyrimidine core: : Starting with 1-phenyl-3-methyl-1H-pyrazol-5-amine, cyclization with ethyl 2-cyanoacetate and subsequent condensation reactions form the core structure.

Substitution Reactions: : Introduction of the acetamide group through nucleophilic substitution.

Cyclopentylation: : Incorporation of the cyclopentyl group via alkylation reactions.

Industrial Production Methods: Industrial-scale synthesis involves optimization of these reactions for higher yields and purity. Common strategies include:

Batch Processing: : Sequential reaction steps with intermediate purification.

Flow Chemistry: : Continuous flow processes to enhance reaction control and scale-up.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation and Reduction: : The pyrazolopyrimidine core can undergo oxidation and reduction under controlled conditions, often using agents like potassium permanganate or sodium borohydride.

Substitution: : Aromatic substitution reactions facilitated by halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in an acidic medium.

Reduction: : Sodium borohydride in methanol.

Substitution: : Halogenated solvents, bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: : Formation of carboxylated derivatives.

Reduction: : Formation of amine derivatives.

Substitution: : Halogenated or alkylated compounds.

Applications De Recherche Scientifique

In Chemistry

Catalysis: : As a ligand or catalyst in organic reactions, owing to its electronic properties.

Material Science: : Its incorporation in polymers or composites for advanced material applications.

In Biology

Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its unique binding properties.

Biological Markers: : As a probe in biochemical assays and studies.

In Medicine

Pharmaceutical Development: : Investigation as a potential therapeutic agent for various diseases.

Diagnostic Tools: : Use in imaging and diagnostic applications.

In Industry

Chemical Synthesis: : Intermediate in the production of more complex molecules.

Agricultural Chemicals: : Potential use in the synthesis of agrochemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-cyclopentyl-2-(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

N-cyclopentyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetamide

Unique Properties

Structure-Activity Relationship (SAR): : Differentiating factor in biological activity.

Chemical Stability: : Enhanced stability compared to its analogs.

Propriétés

IUPAC Name |

N-cyclopentyl-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c24-16(21-13-6-4-5-7-13)11-22-12-19-17-15(18(22)25)10-20-23(17)14-8-2-1-3-9-14/h1-3,8-10,12-13H,4-7,11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZPVBBGLUHTGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

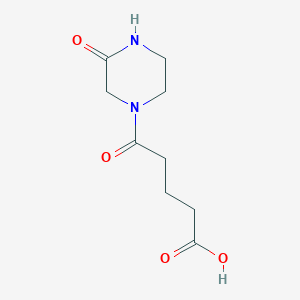

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2840468.png)

![3-(4-fluorophenyl)-5-isobutyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2840477.png)

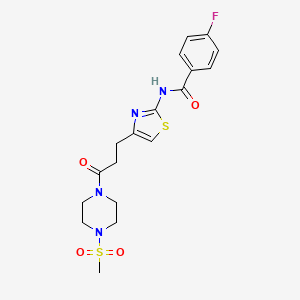

![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840480.png)

![8-bromo-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2840482.png)

![5-BROMO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2840485.png)

![N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2840486.png)

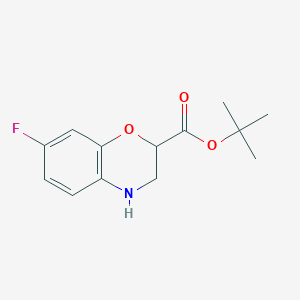

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2840488.png)

![3-{4-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine](/img/structure/B2840489.png)